Valtrate

Overview

Description

Valtrate is a class of iridoid esters found primarily in the roots and rhizomes of the Valeriana species, such as Valeriana jatamansi and Valeriana officinalis. These compounds are known for their sedative and anxiolytic properties and have been used in traditional medicine for centuries. Valtrates are characterized by their unstable nature and their tendency to degrade into various products, which also possess biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valtrates can be synthesized through various methods, including the extraction from plant materials and chemical synthesis. The extraction process typically involves the use of solvents like ethanol to obtain crude extracts, which are then purified using techniques such as column chromatography .

Industrial Production Methods: Industrial production of valepotriates involves large-scale extraction from Valeriana species. The roots and rhizomes are dried, powdered, and extracted with solvents like ethanol. The extract is then concentrated and purified to isolate valepotriates. This process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Valtrates undergo various chemical reactions, including:

Oxidation: Valtrates can be oxidized to form degradation products with altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to introduce new groups.

Major Products Formed: The major products formed from these reactions include various derivatives and degradation products, which can exhibit different biological activities. For example, oxidation can lead to the formation of compounds with enhanced antioxidant properties .

Scientific Research Applications

Valtrates have a wide range of scientific research applications:

Mechanism of Action

Valtrates exert their effects through various mechanisms:

Molecular Targets: They interact with multiple molecular targets, including GABA receptors and calcium channels.

Pathways Involved: Valtrates modulate neurotransmitter systems, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Valtrates are compared with other iridoid esters and similar compounds:

Similar Compounds: Deacetylisovaltratum, valtrate, and acethis compound are some of the similar compounds.

Uniqueness: Valtrates are unique due to their unstable nature and the wide range of biological activities exhibited by their degradation products.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Valtrate’s anticancer mechanisms?

this compound’s antitumor activity is typically evaluated using human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) due to their well-characterized proliferation and migration profiles. Normal mammary epithelial cells (e.g., MCF10A) serve as controls to assess selective cytotoxicity. Key assays include:

- MTT assay for cytotoxicity screening (IC₅₀ determination).

- Wound-healing/Transwell assays to quantify migration inhibition .

- Flow cytometry with Annexin-V/PI staining to measure apoptosis rates .

Q. How is this compound isolated and quantified from Valeriana jatamansi?

this compound is extracted via ethanol or methanol solvent extraction, followed by chromatographic purification (e.g., HPLC). Quantification methods include:

- LC-MS/MS for purity assessment.

- UV-Vis spectroscopy (λ = 210–230 nm) for concentration determination. Standardized protocols require validation using reference standards to ensure batch-to-batch consistency .

Q. What are the primary biomarkers to assess this compound-induced apoptosis?

Key biomarkers include:

- Caspase activation : Cleaved caspase-3/7 and PARP via Western blot.

- Cell cycle arrest : Cyclin B1, p21, and p-cdc2 expression in G2/M phase .

- Anti-apoptotic pathways : Downregulation of p-Akt (Ser473) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies?

Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, incubation time) or chemotypic differences in this compound sources. Mitigation strategies:

- Dose-response standardization : Use a range (e.g., 0–20 μM) with time-course experiments.

- Genotype-environment interaction analysis : Apply linear mixed models (LMMs) to account for chemotypic and environmental variability in this compound content .

- Meta-analysis : Pool data from multiple studies to identify consensus mechanisms .

Q. What methodologies are recommended for validating this compound’s anti-migratory effects?

Beyond wound-healing assays, advanced approaches include:

- Zymography : To measure MMP-2/MMP-9 activity.

- RNA-seq or proteomics : Identify downstream targets (e.g., EMT markers like Snail or Twist).

- 3D tumor spheroid models : Mimic in vivo invasion dynamics .

Q. How should researchers address variability in this compound’s bioactivity due to natural product heterogeneity?

- Chemotype profiling : Quantify valepotriate fractions (e.g., acethis compound, didrothis compound) using HPLC.

- Multi-trait stability index (MTSI) : Evaluate genotype-environment interactions to identify stable chemotypes .

- Synthetic analogs : Develop derivatives to reduce natural variability and enhance potency .

Q. Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

- ANOVA with post-hoc tests : Compare treatment groups (e.g., 0, 5, 10 μM this compound).

- Dose-effect modeling : Calculate EC₅₀/IC₅₀ using nonlinear regression (e.g., four-parameter logistic curve).

- Principal component analysis (PCA) : Integrate multi-omics data (e.g., apoptosis + migration markers) .

Q. How can researchers ensure reproducibility in this compound studies?

- Blinded experiments : Minimize observer bias in image analysis (e.g., flow cytometry profiles).

- Triplicate biological replicates : Report mean ± SD for all assays (n ≥ 3) .

- Pre-registration : Document hypotheses and methods in open-access repositories before experimentation .

Q. Tables of Key Findings

| Parameter | MDA-MB-231 | MCF-7 | Reference |

|---|---|---|---|

| IC₅₀ (24 h) | 8.2 ± 1.3 μM | 7.5 ± 0.9 μM | |

| Apoptosis (10 μM) | 45.2% (late stage) | 38.7% (late stage) | |

| MMP-9 Inhibition | 62% reduction | 58% reduction |

Properties

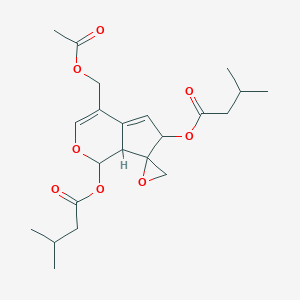

IUPAC Name |

[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIAUFOIMFAIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864824 | |

| Record name | 4-[(Acetyloxy)methyl]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.